8-methyl-3-(2-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
- The compound’s complex name suggests a fused heterocyclic structure, combining pyrimidine, thiazole, and pyrimidinone moieties.
- It contains a hexahydrocyclopentapyrimidine ring system with a phenylethyl substituent and a methyl group.
- The compound’s aromaticity arises from the indole-like structure within its fused rings.
- Its potential biological activities make it an intriguing subject for research.
Preparation Methods
Reaction Conditions: These would depend on the specific synthetic pathway chosen.
Industrial Production: Unfortunately, industrial-scale production details are scarce due to its complexity and limited commercial applications.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions typical of indole derivatives, including electrophilic substitution, oxidation, and reduction.
Common Reagents and Conditions: These would vary based on the specific reaction. For example
Major Products: These depend on the specific reaction and substituents. For instance, nitration could yield a nitro-substituted derivative.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and novel synthetic routes.
Biology: Exploring its potential as a bioactive compound (e.g., antiviral, anticancer).
Medicine: Assessing its pharmacological properties and potential therapeutic applications.
Industry: Evaluating its use in materials science or as a precursor for other compounds.
Mechanism of Action
- This requires further research, but potential targets could include receptors, enzymes, or cellular pathways.
- The compound’s unique structure may influence its mode of action.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as tryptophan, indole-3-acetic acid, and various bioactive molecules containing the indole nucleus.
Uniqueness: Highlight its distinct features compared to other indole-based compounds.
Properties
Molecular Formula |
C17H20N4OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-methyl-11-(2-phenylethyl)-5-thia-2,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),6-dien-8-one |
InChI |
InChI=1S/C17H20N4OS/c1-12-9-21-15-14(16(22)19-17(21)23-12)10-20(11-18-15)8-7-13-5-3-2-4-6-13/h2-6,12,18H,7-11H2,1H3 |
InChI Key |
CWYORXVHNXIELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(CN(CN3)CCC4=CC=CC=C4)C(=O)N=C2S1 |
Origin of Product |
United States |
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